4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone

Description

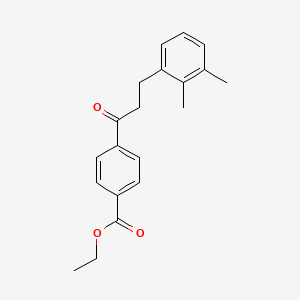

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethyl carbonate) group at the 4'-position of the propiophenone ring and a 2,3-dimethylphenyl substituent at the 3-position (Fig. 1). This compound is part of a broader class of arylpropanones, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis intermediates. Structural analogs of this compound vary in substituent type (e.g., cyano, bromo, methoxy) and positional isomerism of the dimethylphenyl group, leading to distinct physicochemical and biological properties .

Properties

IUPAC Name |

ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)13-12-16-7-5-6-14(2)15(16)3/h5-11H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYZPFFXUNAEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644622 | |

| Record name | Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-26-1 | |

| Record name | Ethyl 4-[3-(2,3-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone typically involves the reaction of ethyl 4-bromobenzoate with 2,3-dimethylphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of derivatives with enhanced properties.

Types of Reactions:

The compound can undergo several types of reactions, including:

- Oxidation: Converting to carboxylic acids or ketones.

- Reduction: Forming alcohols or alkanes.

- Substitution: Engaging in reactions where functional groups are replaced by others.

Research into the biological activity of this compound has indicated potential therapeutic applications:

Anti-inflammatory Properties:

Studies suggest that structurally similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This implies that this compound may also possess anti-inflammatory effects.

Analgesic Effects:

Compounds with similar structures have demonstrated analgesic properties in animal models. The presence of the dimethylphenyl group is believed to enhance these effects, making this compound a candidate for further investigation in pain management.

Pharmaceutical Research

Potential Drug Development:

Ongoing research aims to explore the compound's potential as a pharmaceutical agent. Its unique structure suggests it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Mechanism of Action:

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition: Modulating enzyme activity related to inflammation and pain.

- Receptor Interaction: Influencing neurotransmitter receptors that play roles in pain perception and inflammatory responses.

Case Study 1: Anti-inflammatory Effects

A study on related propiophenone derivatives indicated significant inhibition of COX enzymes in vitro. This suggests that this compound could exhibit comparable anti-inflammatory properties.

Case Study 2: Analgesic Properties

Research involving dimethylphenyl compounds revealed their effectiveness in reducing pain responses in animal models. These findings imply that the incorporation of a dimethylphenyl group could enhance analgesic efficacy.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type Variations

4'-Cyano-3-(2,6-dimethylphenyl)propiophenone

- Structure: Replaces the 4'-carboethoxy group with a cyano (-CN) group; dimethylphenyl substituent at 2,6-positions.

- Molecular Formula: C₁₈H₁₇NO | Molecular Weight: 263.3 g/mol | Purity: ≥95% .

- The 2,6-dimethylphenyl group creates greater steric hindrance compared to 2,3-dimethylphenyl, which may reduce rotational freedom and alter binding affinity in biological systems.

4'-Bromo-3-(2,3-dimethylphenyl)propiophenone

- Structure : Bromo (-Br) substituent at 4'-position.

- Molecular Formula : C₁₇H₁₇BrO (estimated) | Molecular Weight : ~317.2 g/mol .

- Compared to carboethoxy, bromo-substituted analogs are more lipophilic, impacting membrane permeability in pharmacological contexts.

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone

- Structure : Carboethoxy at 2'-position; 3-fluorophenyl instead of 2,3-dimethylphenyl.

- Molecular Formula : C₁₈H₁₇FO₃ | Molecular Weight : 300.32 g/mol | Purity : 96% .

- Key Differences :

- Fluorine’s electron-withdrawing effect and small atomic size may enhance metabolic stability compared to dimethyl groups.

- The 2'-carboethoxy positional isomer could exhibit distinct electronic distribution, affecting solubility and crystallization behavior.

Substituent Position Variations

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

- Structure : 2,4-dimethylphenyl substituent.

- Molecular Formula : C₂₀H₂₂O₃ | Molecular Weight : 310.39 g/mol .

- Melting point and solubility data are unavailable, but the molecular weight increase suggests higher boiling point than the 2,3-dimethyl analog.

4'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

- Structure : 2,5-dimethylphenyl substituent.

- Molecular Formula : C₂₀H₂₂O₃ (estimated) .

- Key Differences: The symmetrical 2,5-dimethyl substitution may enhance crystallinity compared to asymmetrical 2,3-dimethyl analogs. Limited data exist, but electronic effects from substituent positioning could alter UV absorbance profiles.

2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

- Structure: Additional methyl groups at 2' and 6' positions of the propiophenone ring.

- Molecular Formula : C₁₉H₂₂O | Molecular Weight : 266.38 g/mol .

- Key Differences: The dual methyl groups on the propiophenone ring introduce significant steric hindrance, likely reducing reaction rates in further derivatization. Lower molecular weight compared to carboethoxy analogs simplifies purification processes.

Functional Group and Application Comparisons

Research Findings and Trends

Substituent Position Sensitivity :

- Ortho-substituted dimethylphenyl groups (e.g., 2,3-dimethyl) introduce torsional strain, reducing thermal stability compared to para-substituted analogs .

Electronic Effects: Carboethoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to cyano or bromo substituents, which favor non-polar media .

Synthetic Accessibility: Claisen-Schmidt condensations are commonly employed for propiophenone derivatives, but steric hindrance from 2,3-dimethylphenyl groups necessitates optimized base catalysts and reaction times .

Biological Activity

4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone is a compound with significant biological activity, primarily due to its unique structural properties. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O3, with a molecular weight of approximately 310.39 g/mol. The compound features an ethyl ester group attached to a propiophenone backbone and a dimethyl-substituted phenyl group, which contribute to its reactivity in biological systems .

Mechanisms of Biological Activity

Enzyme Modulation

Research indicates that this compound interacts with various enzymes and receptors, modulating their activity. The compound's structural characteristics allow it to bind effectively to these biological targets, leading to significant biochemical effects. Specific studies have highlighted its role in influencing metabolic pathways and enzyme kinetics .

Potential Applications

The compound has been investigated for its potential applications in medicinal chemistry and chemical biology. Its ability to modulate enzyme activity suggests utility in drug development and therapeutic interventions targeting specific metabolic pathways .

Case Studies

-

Enzyme Interaction Studies

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could influence the metabolism of various substrates. This interaction is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions. -

In Vitro Assays

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzymes involved in metabolic processes. These findings suggest that it may play a role in regulating metabolic diseases or conditions associated with enzyme dysfunction.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone | C20H22O3 | Similar structure but different substitution pattern on the phenyl group. |

| Carboethoxy-3-(3,4-dimethylphenyl)propiophenone | C20H22O3 | Variation in methyl substitution affecting reactivity. |

| 2'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | C20H22O3 | Different positional isomer with potential differences in biological activity. |

This table illustrates how variations in substitution patterns can lead to distinct chemical behaviors and biological activities among compounds within this class .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, adjusting pH to 4–6 during intermediate steps (as demonstrated in acetophenone derivative synthesis) minimizes side reactions and enhances regioselectivity . Post-reaction purification via reduced-pressure rectification or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves purity . Monitoring reaction progress with TLC or HPLC ensures timely termination to avoid byproduct formation.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic proton signals in the 6.5–8.0 ppm range and carbonyl peaks near 200 ppm in ¹³C NMR are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are preferred for ketone derivatives .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98%) and identifies UV-active impurities .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C (refrigeration), 25°C (room temperature), and 40°C (stress condition) for 1–6 months.

- Humidity : 60% RH (controlled) vs. 75% RH (accelerated degradation).

- Light : UV-Vis exposure (300–800 nm) to test photodegradation.

Analyze samples periodically via HPLC and NMR to quantify degradation products. Store in amber vials under inert gas (e.g., argon) to minimize oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. Tools like PISTACHIO and REAXYS predict feasible reaction pathways by analyzing substituent effects:

- The electron-withdrawing carboethoxy group increases electrophilicity at the ketone carbon, favoring nucleophilic additions.

- Steric hindrance from the 2,3-dimethylphenyl group may reduce accessibility for bulky reagents .

Validate predictions with small-scale exploratory reactions monitored by LC-MS.

Q. What strategies resolve discrepancies in reported spectroscopic data for structurally similar compounds?

- Methodological Answer :

- Calibration : Use internal standards (e.g., TMS for NMR) and reference compounds (e.g., acetophenone derivatives) to ensure instrument accuracy .

- Sample Preparation : Eliminate solvent residues (e.g., dry under vacuum) and dissolved oxygen (via freeze-pump-thaw cycles) to avoid peak splitting .

- Cross-Validation : Compare data across multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

Q. How does the steric environment of the 2,3-dimethylphenyl group influence regioselectivity in catalytic reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify substituent bulkiness. The ortho-methyl groups create a congested environment, disfavoring axial attack in transition-metal-catalyzed reactions .

- Catalyst Screening : Test bulky ligands (e.g., BrettPhos, RuPhos) to mitigate steric effects in cross-couplings. For example, palladium catalysts with large bite angles improve yields in Suzuki-Miyaura reactions .

Q. What methodologies identify and quantify trace byproducts formed during large-scale synthesis?

- Methodological Answer :

- LC-MS/MS : Use tandem mass spectrometry with MRM (multiple reaction monitoring) to detect sub-1% impurities.

- Isotopic Labeling : ¹³C-labeled starting materials track byproduct origins (e.g., via retro-aldol pathways).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How to address conflicting reports on the catalytic efficiency of palladium vs. nickel in cross-coupling reactions involving this compound?

- Methodological Answer :

- Comparative Studies : Replicate both protocols under identical conditions (solvent, temperature, ligand ratio). For example, Ni(dppp)Cl₂ may outperform Pd(PPh₃)₄ in aryl-aryl couplings due to lower sensitivity to steric hindrance .

- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) to identify rate-determining steps (oxidative addition vs. transmetallation).

- Theoretical Calculations : Compare activation energies for Pd vs. Ni intermediates using DFT .

Methodological Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Reaction pH | 4–6 (for intermediates) | |

| Purification Method | Silica gel chromatography | |

| Storage Condition | Amber vials, argon atmosphere | |

| DFT Functional | B3LYP/6-31G* |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.